

# A Technical Guide to the Spectroscopic Characterization of 2-(ethoxymethylene)propanedinitrile

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## Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621

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Disclaimer: This document provides spectroscopic data for 2-(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, **2-(ethoxyimino)-propanedinitrile**, is not well-documented in publicly available chemical literature, with a notable absence of experimental data.<sup>[1]</sup> The structural similarity between the two names suggests a possible typographical error in the original query. This guide focuses on the extensively characterized and commercially available analogue, 2-(ethoxymethylene)propanedinitrile.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-(ethoxymethylene)propanedinitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
$^1\text{H}$	$\text{CDCl}_3$	8.65	s	7.2
$^1\text{H}$	$\text{CDCl}_3$	4.41	q	
$^1\text{H}$	$\text{CDCl}_3$	1.41	t	
$^{13}\text{C}$	$\text{CDCl}_3$	157.6		
$^{13}\text{C}$	$\text{CDCl}_3$	113.6		
$^{13}\text{C}$	$\text{CDCl}_3$	112.4		
$^{13}\text{C}$	$\text{CDCl}_3$	85.1		
$^{13}\text{C}$	$\text{CDCl}_3$	68.0 (ethoxy $\text{CH}_2$ )		
$^{13}\text{C}$	$\text{CDCl}_3$	14.5 (ethoxy $\text{CH}_3$ )		

Note: Some  $^{13}\text{C}$  NMR data is sourced from spectral databases and may not specify multiplicity.

Table 2: Infrared (IR) Spectroscopy Data

Technique	Wavenumber ( $\text{cm}^{-1}$ )	Assignment
KBr-Pellet	2225	$\text{C}\equiv\text{N}$ stretch
KBr-Pellet	1604	$\text{C}=\text{C}$ stretch
KBr-Pellet	1575	
ATR-Neat	2220	$\text{C}\equiv\text{N}$ stretch
ATR-Neat	1580	$\text{C}=\text{C}$ stretch

Table 3: Mass Spectrometry (MS) Data

Technique	m/z	Interpretation
Electron Ionization (EI)	122.05	$[M]^+$
Electron Ionization (EI)	94	$[M - C_2H_4]^+$
Electron Ionization (EI)	67	$[M - C_2H_5O]^+$

## Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1H$  and  $^{13}C$  NMR: Spectra were recorded on a 300 MHz spectrometer.<sup>[2]</sup> The sample was dissolved in deuterated chloroform ( $CDCl_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and pressing into a pellet.<sup>[3]</sup>
- Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory. The spectrum was acquired from a neat sample.<sup>[3]</sup>

Mass Spectrometry (MS):

- Electron Ionization (EI): Mass spectra were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.<sup>[4]</sup> The specific instrumentation and conditions are not detailed in the available public data.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.

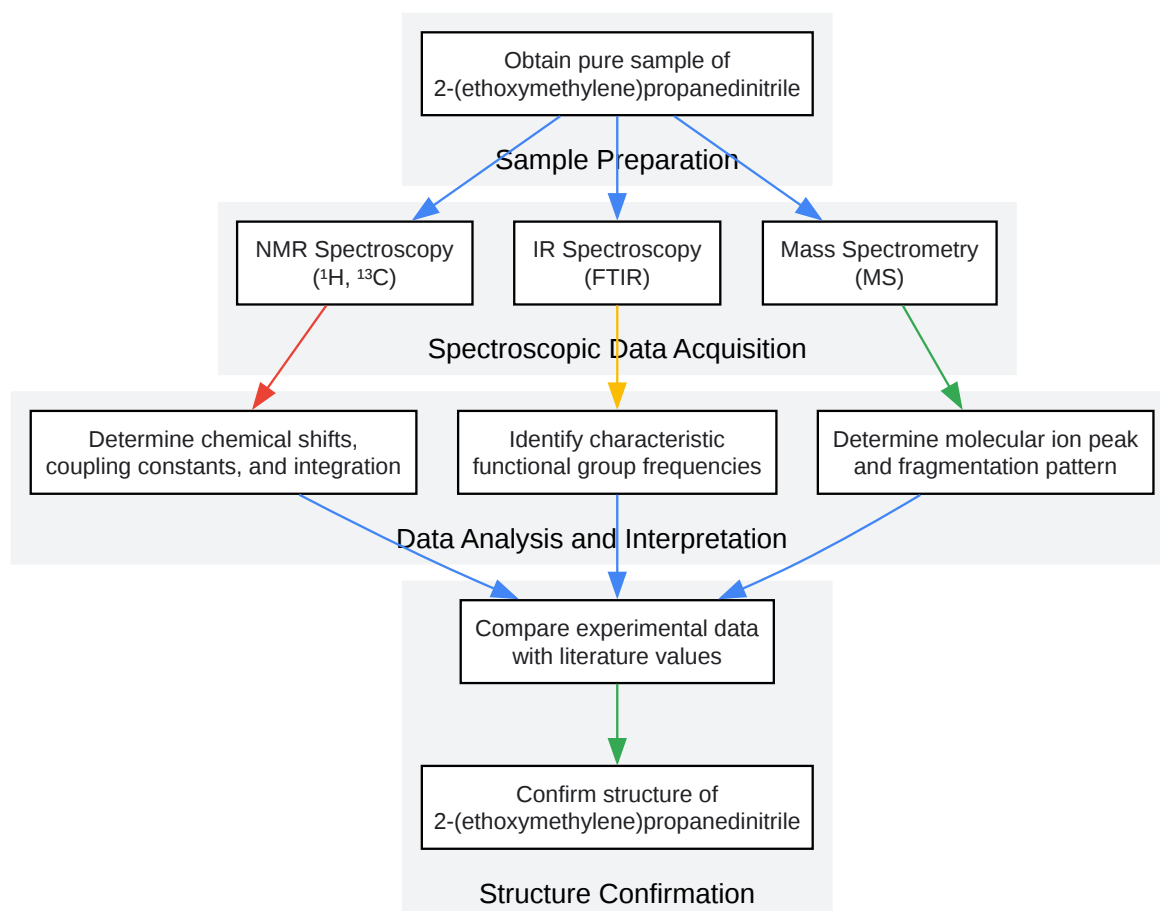


Figure 1: Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for 2-(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic chemistry and materials science. For further, more in-depth analysis, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be beneficial.

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## References

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